Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is an organic compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, where boronic esters are commonly used as reagents.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that compounds with similar structures can participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures are known to participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Result of Action
It’s known that compounds with similar structures can participate in significant carbon-carbon bond-forming reactions .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at temperatures below 15°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced via a reaction between a phenol derivative and bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst.
Esterification: The phenol derivative is then reacted with ethyl 2-bromopropanoate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and halide substrates.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds depending on the halide used.
Scientific Research Applications
Chemistry
In organic chemistry, Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is used extensively in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. The boronic ester group is particularly useful in the development of protease inhibitors and other enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester with a different substituent on the phenyl ring.
Uniqueness
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is unique due to its specific ester and boronic ester functionalities, which provide versatility in synthetic applications. Its structure allows for the formation of complex molecules through various chemical reactions, making it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-7-20-15(19)12(2)21-14-10-8-13(9-11-14)18-22-16(3,4)17(5,6)23-18/h8-12H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJRBPQCPRNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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